2-methanesulfonyl-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
説明
This compound belongs to the 3,4-dihydrobipyrazole class, characterized by a partially saturated bipyrazole core. Its structure includes a methanesulfonyl group at position 2, a 4-methylphenyl substituent at position 3', and phenyl groups at positions 1' and 3.
特性
IUPAC Name |
3-(4-methylphenyl)-4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-19-13-15-21(16-14-19)26-23(18-29(28-26)22-11-7-4-8-12-22)25-17-24(20-9-5-3-6-10-20)27-30(25)33(2,31)32/h3-16,18,25H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJDHRLFWJHKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of the methanesulfonyl and methylphenyl groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and aromatic aldehydes. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-methanesulfonyl-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings.
科学的研究の応用
2-methanesulfonyl-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-methanesulfonyl-3’-(4-methylphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogues include:
Carboxamide Derivatives (e.g., Compounds 6e–6j in ): These feature carboxamide groups instead of methanesulfonyl. Substituents like methoxy- or trimethoxyphenyl groups dominate, influencing lipophilicity and hydrogen-bonding capacity. Key Difference: The methanesulfonyl group in the target compound may enhance solubility in polar solvents compared to carboxamides, which exhibit stronger hydrogen-bond donor/acceptor properties .
Benzoylpyrazolines (e.g., BTT-369 in ): These compounds retain the dihydrobipyrazole core but incorporate benzoyl groups. BTT-369 showed marginal efficacy in targeting CaVα-β interactions.
4-(4-Nitrophenyl)-1-(4-Methylphenyl)-1H,1'H-3,3'-Bipyrazole (): This analogue has a nitro group instead of methanesulfonyl. Nitro groups are strong electron-withdrawing moieties but may confer toxicity risks.
COMT-Inhibiting Bipyrazole () :
- A crystal structure reveals a dihydrobipyrazole bound to catechol O-methyltransferase (COMT) with methoxyphenyl and dimethylpyrazole substituents.
- Key Difference : The target compound’s 4-methylphenyl group may enhance hydrophobic interactions in enzyme binding compared to methoxy substituents .
Physical and Spectral Properties
However, trends from analogues suggest:
*Estimates based on structural similarity to compounds in –8.
生物活性
The compound 2-methanesulfonyl-3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C29H26N4O2S
- Molecular Weight : 478.60 g/mol
Its structure features a bipyrazole core, which is known for various pharmacological activities.
Anticancer Properties
Recent studies highlight the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with a similar bipyrazole structure exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Bipyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 3.79 | Induction of apoptosis |
| Compound B | A549 (Lung) | 26.00 | Inhibition of cell proliferation |
| Compound C | NCI-H460 (Lung) | 0.95 | Autophagy induction |
| 2-Methanesulfonyl Bipyrazole | TBD | TBD | TBD |
Note: The specific IC50 values for 2-methanesulfonyl bipyrazole are yet to be determined in published studies.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Study: Inhibition of COX Enzymes
In a study evaluating various pyrazole derivatives, it was found that certain compounds significantly inhibited COX-2 activity, leading to reduced inflammation in animal models. The 2-methanesulfonyl bipyrazole may exhibit similar properties based on its structural analogs.
The mechanisms through which 2-methanesulfonyl bipyrazole exerts its biological effects are likely multifaceted:
- Cell Cycle Arrest : Studies suggest that pyrazole derivatives can induce cell cycle arrest at various phases, particularly G1 and G2/M.
- Apoptosis Induction : Many derivatives have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Inhibition of Kinases : Some compounds interfere with kinase signaling pathways that are crucial for cancer cell proliferation.
Synthesis and Evaluation
A recent publication detailed the synthesis of various pyrazole derivatives, including those structurally related to 2-methanesulfonyl bipyrazole , followed by their biological evaluation against multiple cancer cell lines. The findings indicated promising anticancer activity with potential for further development as therapeutic agents .
Comparative Studies
Comparative studies on similar compounds have shown that modifications in the pyrazole structure can lead to enhanced biological activity. For instance, substituents on the phenyl rings significantly affect the potency against specific cancer types .
Q & A
Synthesis and Optimization
Basic Question : What are the critical parameters for optimizing the synthesis of this bipyrazole derivative? Methodological Answer : Synthesis requires multi-step reactions, including cyclocondensation of hydrazines with diketones followed by sulfonylation. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use Lewis acids like ZnCl₂ to accelerate pyrazole ring formation .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (>95%) .
Advanced Question : How can researchers address low yields during the methanesulfonyl group incorporation? Methodological Answer : Low yields often arise from incomplete sulfonylation or hydrolysis. Mitigation strategies:
- Stepwise sulfonylation : Introduce the methanesulfonyl group after pyrazole ring formation to reduce steric hindrance .
- Protecting groups : Temporarily protect reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Post-synthesis purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound .
Structural Characterization
Basic Question : What analytical techniques are essential for confirming the compound’s structure? Methodological Answer :
- NMR spectroscopy :
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and dihydropyrazole CH₂ groups (δ 3.1–3.8 ppm) .
- ¹³C NMR: Confirm sulfonyl (δ 42–45 ppm for CH₃SO₂) and biphenyl carbons .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₇H₂₅N₃O₂S) .
Advanced Question : How can crystallographic data resolve ambiguities in stereochemistry? Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments:
- Crystal growth : Use slow evaporation in dichloromethane/methanol (1:1) to obtain diffraction-quality crystals .
- Data interpretation : Analyze torsion angles (e.g., C3-C4-N2-C5') to confirm the dihydro-pyrazole ring conformation and substituent orientation .
Biological Activity Profiling
Basic Question : What in vitro assays are suitable for preliminary activity screening? Methodological Answer :
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with doxorubicin as a positive control .
- Antioxidant activity : Employ DPPH radical scavenging assays (λ = 517 nm) .
Advanced Question : How can structure-activity relationship (SAR) studies guide derivative design? Methodological Answer :
- Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to hydrophobic enzyme pockets .
- QSAR modeling : Use Gaussian09 to calculate electrostatic potential maps and correlate with IC₅₀ values .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) using MOE software .
Data Contradictions and Reproducibility
Advanced Question : How should researchers resolve conflicting reports on the compound’s biological activity? Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds across studies .
- Batch variability analysis : Characterize impurities via LC-MS; even 2% impurities (e.g., des-methyl byproducts) can alter activity .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .
Computational Modeling
Advanced Question : What computational approaches predict binding modes with biological targets? Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on sulfonyl group interactions with Arg513 .
- MD simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2.0 Å indicates stable binding) .
- Free energy calculations : Compute binding affinities (ΔG) via MM-PBSA to rank derivative efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
